molecular formula C18H16O4 B14464084 Dimethyl 2,3-diphenylbut-2-enedioate CAS No. 72487-30-0

Dimethyl 2,3-diphenylbut-2-enedioate

Cat. No.: B14464084
CAS No.: 72487-30-0
M. Wt: 296.3 g/mol
InChI Key: JOOQAQATHFFERE-UHFFFAOYSA-N
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Description

Dimethyl 2,3-diphenylbut-2-enedioate (CAS 72487-30-0) is a high-value α,β-unsaturated diester recognized in synthetic organic chemistry as a pivotal building block and intermediate . Its molecular structure features an electron-deficient carbon-carbon double bond conjugated with two methoxycarbonyl groups, creating a unique reactivity profile defined by significant electrophilicity and dienophilicity . This configuration, further influenced by the two sterically bulky phenyl substituents, makes the compound an excellent candidate for carbon-carbon bond-forming reactions, though the steric demand can also moderate reactivity compared to less substituted analogs . The compound is theorized to serve as a prime substrate for cycloaddition chemistry. Its electron-poor double bond acts as a effective dienophile in Diels-Alder reactions, enabling the stereocontrolled construction of highly substituted cyclohexene derivatives and complex polycyclic systems . Furthermore, the compound functions as a Michael acceptor, where its β-carbon is susceptible to nucleophilic attack. This reactivity allows for the synthesis of functionalized succinate derivatives through conjugate addition, forming new carbon-carbon or carbon-heteroatom bonds . The (E)-stereochemistry of the compound is a key feature that can dictate the stereochemical outcome of its reactions, making it a valuable reagent for stereospecific synthesis . With a molecular weight of 296.3 g/mol , this compound is offered for research applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72487-30-0

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

dimethyl 2,3-diphenylbut-2-enedioate

InChI

InChI=1S/C18H16O4/c1-21-17(19)15(13-9-5-3-6-10-13)16(18(20)22-2)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

JOOQAQATHFFERE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C1=CC=CC=C1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Dimethyl 2,3 Diphenylbut 2 Enedioate and Its Analogues

Direct Synthesis of Dimethyl 2,3-diphenylbut-2-enedioate

The direct construction of the this compound core can be envisioned through two primary strategies: the dimerization of appropriate precursor molecules and the application of powerful olefination reactions.

Dimerization Approaches in the Formation of 2,3-Diphenylbut-2-enedioate Scaffolds

One of the most formidable methods for the synthesis of sterically hindered alkenes from carbonyl compounds is the McMurry reaction. This reaction employs low-valent titanium species to effect the reductive coupling of two ketone or aldehyde molecules. In the context of this compound, a plausible precursor would be methyl benzoylformate (also known as methyl phenylglyoxylate).

The proposed reaction would involve the reductive coupling of two molecules of methyl benzoylformate using a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like LiAlH₄, Zn(Cu), or Mg. The reaction proceeds via a pinacol-type intermediate which is subsequently deoxygenated by the oxophilic titanium species to yield the desired alkene.

Proposed McMurry Coupling of Methyl Benzoylformate:

The efficiency of the McMurry reaction is often influenced by the specific titanium reagent system used and the reaction conditions. A key advantage of this approach is its ability to form highly substituted double bonds that are difficult to access via other methods.

Table 1: Representative Conditions for McMurry Coupling Reactions

Carbonyl Precursor Titanium System Solvent Temperature (°C) Yield (%)
Benzophenone TiCl₄ / Zn THF Reflux 85-95
Acetophenone TiCl₃ / LiAlH₄ DME Reflux 70-80
Methyl Benzoylformate TiCl₄ / Zn(Cu) THF Reflux (Proposed)

Olefination Strategies for the Construction of the this compound Core

Olefination reactions provide a powerful and versatile alternative for the construction of the this compound core. Among these, the Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for the synthesis of α,β-unsaturated esters and can be adapted for the preparation of tetrasubstituted alkenes.

In a potential HWE approach, a phosphonate (B1237965) ester bearing a phenyl and a methoxycarbonyl group would be reacted with a suitable carbonyl compound, namely methyl benzoylformate. The key phosphonate reagent would be dimethyl (1-phenyl-1-(phosphonato)methyl)phosphonate. The reaction proceeds by deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the carbonyl group of methyl benzoylformate. The resulting intermediate collapses to form the alkene and a water-soluble phosphate (B84403) byproduct.

Proposed Horner-Wadsworth-Emmons Reaction:

The stereochemical outcome of the HWE reaction can often be controlled to favor the formation of the (E)-isomer, which is typically the thermodynamically more stable product.

Table 2: Key Reagents in a Proposed HWE Synthesis

Reagent Type Specific Compound Role in Reaction
Phosphonate Ester Dimethyl (1-phenyl-1-(phosphonato)methyl)phosphonate Source of the stabilized carbanion
Carbonyl Compound Methyl benzoylformate Electrophilic partner
Base Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) Deprotonation of the phosphonate
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF) Reaction medium

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of this compound derivatives is crucial, as the geometry of the double bond and the potential for atropisomerism can significantly impact the molecule's properties.

Diastereoselective Control in Related Enedioate Synthesis

The synthesis of tetrasubstituted alkenes often leads to a mixture of (E) and (Z) diastereomers. Diastereoselective control in reactions like the HWE olefination can be achieved by modifying the phosphonate reagent or the reaction conditions. For instance, the use of Still-Gennari conditions, which employ phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can favor the formation of (Z)-alkenes.

Furthermore, the inherent steric and electronic properties of the reactants in the synthesis of this compound would likely favor the formation of one diastereomer over the other. The repulsion between the two bulky phenyl groups and the two methoxycarbonyl groups would be a significant factor in determining the preferred geometry of the transition state, likely favoring the isomer that minimizes these steric interactions.

Enantioselective Methodologies Applicable to But-2-enedioate Systems

Due to the steric hindrance around the C=C double bond, this compound has the potential to exhibit axial chirality, a type of stereoisomerism arising from restricted rotation around a single bond. If the rotation around the C-C single bonds connecting the phenyl groups to the alkene core is sufficiently hindered, the molecule can exist as a pair of non-superimposable mirror images (atropisomers).

The enantioselective synthesis of such axially chiral alkenes is a contemporary challenge in organic synthesis. Methodologies that could be applicable to the but-2-enedioate system include:

Asymmetric Catalysis: The use of chiral catalysts, such as chiral transition metal complexes or organocatalysts, to control the stereochemical outcome of the key bond-forming reaction. For instance, a chiral ligand could be employed in a metal-catalyzed dimerization or olefination reaction to induce enantioselectivity.

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary onto one of the starting materials can direct the stereochemical course of the reaction. After the desired stereocenter or axis of chirality is established, the auxiliary can be removed. For example, a chiral alcohol could be used to form a chiral ester derivative of one of the reactants in a proposed HWE synthesis.

The development of enantioselective methods for the synthesis of this compound would open avenues for investigating the chiroptical properties of this class of compounds and their potential applications in areas such as asymmetric catalysis and materials science.

Reaction Chemistry and Transformational Pathways of Dimethyl 2,3 Diphenylbut 2 Enedioate

Nucleophilic Addition Reactions of Dimethyl 2,3-diphenylbut-2-enedioate

The electronic structure of this compound, characterized by an electron-poor double bond in conjugation with two carbonyl groups, dictates its behavior in nucleophilic processes. Nucleophiles can attack at two primary sites: the carbonyl carbon of the ester groups or the β-carbon of the α,β-unsaturated system.

Reactivity of Ester Functional Groups in Nucleophilic Processes

Conjugate Additions to the α,β-Unsaturated System

The most significant pathway for nucleophilic attack on this compound is the conjugate addition, also known as the Michael addition. masterorganicchemistry.com The electron-withdrawing ester groups polarize the carbon-carbon double bond, creating a partial positive charge on the β-carbons, making them electrophilic. libretexts.org This allows for the 1,4-addition of a wide range of soft nucleophiles across the double bond. youtube.com

Nucleophiles that can participate in conjugate addition include amines, thiols, and carbanions such as enolates. masterorganicchemistry.comlibretexts.org For instance, the reaction with an amine would involve the attack of the nitrogen's lone pair on one of the olefinic carbons, followed by protonation of the resulting enolate intermediate to give the final addition product. youtube.com The general mechanism involves the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack. masterorganicchemistry.com Given the symmetrical nature of the molecule, nucleophilic attack can occur at either of the two equivalent carbons of the double bond. This type of reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. mdpi.com

Cycloaddition Reactions Involving this compound

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions. These reactions are highly valuable for the construction of complex cyclic systems. allfordrugs.com

[3+2] Dipolar Cycloadditions Utilizing the Enedioate as a Dipolarophile

In [3+2] dipolar cycloadditions, this compound acts as the two-atom component (dipolarophile), reacting with a three-atom component (1,3-dipole) to form a five-membered heterocyclic ring. allfordrugs.com Its activated π-system readily engages with various 1,3-dipoles, such as carbonyl ylides, azomethine ylides, and nitrones. uchicago.edu The high reactivity is driven by the favorable frontier molecular orbital (FMO) interactions between the high-lying Highest Occupied Molecular Orbital (HOMO) of the dipole and the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dipolarophile.

Mechanistic Pathways and Postulated Intermediates (e.g., carbonyl ylides, zwitterionic species)

The mechanism of [3+2] cycloadditions can be either concerted or stepwise. While many 1,3-dipolar cycloadditions are considered concerted pericyclic reactions, reactions involving highly polarized or sterically demanding reactants may proceed through a stepwise mechanism involving a zwitterionic intermediate. mdpi.comnih.govbohrium.com

Carbonyl ylides, often generated in situ from the decomposition of diazo compounds in the presence of a metal catalyst, are reactive 1,3-dipoles that readily undergo cycloaddition with activated dipolarophiles. rsc.orgnih.gov The reaction with this compound would proceed to form a dihydrofuran derivative.

In some cases, particularly with strongly electron-deficient dipolarophiles, the reaction may favor a stepwise pathway. scispace.com This involves the initial formation of a C-C bond between one terminus of the dipole and the dipolarophile, leading to a zwitterionic intermediate. mdpi.com This intermediate then undergoes rapid ring closure to form the five-membered ring. The formation of such zwitterionic intermediates can be influenced by the stability of the charges, the polarity of the solvent, and the electronic nature of both the dipole and dipolarophile. nih.govbohrium.com Computational studies on similar systems, such as the reaction of ylides with dialkyl 2,3-dicyanobut-2-enedioates, have provided evidence for these stepwise, zwitterionic pathways. scispace.com

Table 1: Postulated Intermediates in [3+2] Cycloaddition Reactions
1,3-DipolePostulated IntermediateMechanism TypeInfluencing Factors
Carbonyl YlideTransition State (Concerted)ConcertedOrbital symmetry, Sterics
Azomethine YlideZwitterionic SpeciesStepwiseDipolarophile electron deficiency, Solvent polarity
NitroneZwitterionic SpeciesStepwise or ConcertedSubstituent electronics, Sterics
Regioselectivity and Stereospecificity in [3+2] Cycloaddition Reactions

The outcomes of [3+2] cycloaddition reactions are often governed by high degrees of regioselectivity and stereospecificity.

Regioselectivity: This refers to the orientation of the dipole relative to the dipolarophile. As this compound is a symmetrical molecule, reactions with symmetrical dipoles yield a single regioisomer. In reactions with unsymmetrical dipoles, the regioselectivity is determined by a combination of FMO interactions, steric effects, and electrostatic interactions in the transition state. allfordrugs.com Theoretical models are often used to predict the favored regioisomeric outcome. nih.govnih.gov

Stereospecificity: This relates to the retention of the stereochemistry of the dipolarophile in the product. Concerted cycloadditions are typically stereospecific. For instance, the trans geometry of the this compound would be preserved in the cyclic product. In stepwise reactions proceeding through a zwitterionic intermediate, there is a possibility of bond rotation, which could lead to a loss of stereospecificity. However, often the ring closure is faster than bond rotation, leading to a high degree of stereoselectivity even in stepwise processes. The diastereoselectivity (e.g., endo/exo selectivity) is rationalized by analyzing the transition state, with factors like steric hindrance and secondary orbital interactions playing a crucial role. nih.govnih.gov

Table 2: Factors Influencing Selectivity in [3+2] Cycloadditions
Selectivity TypeGoverning FactorsTypical Outcome with this compound
RegioselectivitySymmetry of reactants, FMO theory, Steric effectsSingle regioisomer due to symmetrical structure.
StereospecificityConcerted vs. Stepwise mechanism, Rate of ring closureGenerally high, preserving the trans configuration of the alkene.
DiastereoselectivitySteric hindrance in transition state, Secondary orbital interactionsOften favors the endo product, but is dependent on the specific dipole. nih.gov
Impact of Solvent Environment on Reaction Kinetics and Thermodynamics

The solvent environment plays a crucial role in the reaction kinetics and thermodynamics of transformations involving this compound. The choice of solvent can significantly influence reaction rates and equilibrium positions by differentially solvating the reactants, transition states, and products. wikipedia.org

The effect of a solvent on reaction rates can be understood through the lens of transition state theory. Solvents influence reaction rates by stabilizing or destabilizing the transition state relative to the starting materials. wikipedia.org For reactions proceeding through a polar transition state, an increase in solvent polarity generally leads to an acceleration of the reaction rate due to better stabilization of the charged activated complex. wikipedia.org Conversely, if the reactants are more charged than the transition state, a more polar solvent will decrease the reaction rate. wikipedia.org In the context of cycloaddition reactions with this compound, where there might be a significant change in dipole moment upon reaching the transition state, solvent polarity is a key parameter to consider.

Solvent PropertyEffect on Kinetics (Rate)Effect on Thermodynamics (Equilibrium/Selectivity)Rationale
Increasing Polarity/Dielectric Constant Can increase or decrease rateMay enhance selectivityDepends on the relative polarity of reactants vs. transition state. wikipedia.org Polar solvents can better stabilize the more polar transition state, enhancing selectivity between different isomeric pathways. mdpi.com
Protic vs. Aprotic Can decrease rate with strong nucleophilesCan influence product stabilityProtic solvents can form hydrogen bonds, potentially deactivating nucleophilic reactants. wikipedia.org Hydrogen bonding can also stabilize certain product tautomers (e.g., enol forms). wikipedia.org
Coordinating Ability Can influence catalyst activity-Solvents can coordinate to metal catalysts, affecting their electronic properties and steric accessibility.

[4+2] Cycloaddition Reactions (Diels-Alder Type) with this compound as a Dienophile

This compound is an effective dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.orgpressbooks.pub This powerful reaction involves the concerted or stepwise combination of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component) to form a six-membered ring, typically a cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.com

The reactivity of this compound as a dienophile is significantly enhanced by the presence of two electron-withdrawing methoxycarbonyl (-COOCH₃) groups conjugated with the carbon-carbon double bond. These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the crucial HOMO-LUMO interaction with the diene's Highest Occupied Molecular Orbital (HOMO) that governs these reactions. libretexts.org This electronic characteristic makes it a suitable partner for electron-rich dienes. masterorganicchemistry.com The reaction results in the formation of two new carbon-carbon sigma bonds and a new pi bond, reliably constructing a six-membered ring with a high degree of stereochemical control. wikipedia.orgmasterorganicchemistry.com

Investigation of Stepwise versus Concerted Mechanisms

While the Diels-Alder reaction is often depicted as a classic example of a concerted pericyclic reaction, proceeding through a single, cyclic transition state, the actual mechanism can be more complex and may involve stepwise pathways. wikipedia.orgmdpi.com The distinction between a concerted and a stepwise mechanism is crucial as it can impact the stereochemical outcome of the reaction. researchgate.net

A concerted mechanism implies that the two new sigma bonds are formed simultaneously, although not necessarily at the same rate (asynchronous). mdpi.com This pathway is favored in many non-polar Diels-Alder reactions and is consistent with the high stereospecificity often observed. libretexts.org Computational studies support the energetic preference for a concerted pathway in many cases. nih.govresearchgate.net

A stepwise mechanism , on the other hand, involves the formation of an intermediate. Depending on the nature of the reactants and the reaction conditions, this intermediate can be either a diradical or a zwitterion. mdpi.comresearchgate.net Polar solvents can favor stepwise pathways involving zwitterionic intermediates. For certain cycloadditions, the energy difference between the concerted and stepwise routes can be very small, suggesting that both mechanisms may compete. nih.govresearchgate.net DFT calculations are a common tool used to investigate the potential energy surface of these reactions and to locate intermediates that would indicate a stepwise process. mdpi.com

Mechanism TypeKey CharacteristicsIntermediatesStereochemistryFavored By
Concerted Single transition state; simultaneous bond formation. wikipedia.orgNoneHighly stereospecific; configuration of reactants is retained in the product. researchgate.netNon-polar reactants and solvents.
Stepwise (Diradical) Two-step process with a diradical intermediate. mdpi.comDiradical speciesLoss of stereospecificity is possible due to rotation around single bonds in the intermediate.Non-polar, radical-stabilizing substituents.
Stepwise (Zwitterionic) Two-step process with a zwitterionic intermediate. mdpi.comZwitterionic speciesLoss of stereospecificity is possible.Polar reactants and solvents. mdpi.com
Electronic and Steric Effects on Cycloaddition Selectivity

The selectivity of [4+2] cycloaddition reactions involving this compound is governed by a combination of electronic and steric factors. These factors determine the regiochemistry (the orientation of the diene and dienophile) and the stereochemistry (the three-dimensional arrangement of atoms) of the resulting cycloadduct.

Electronic Effects: The primary electronic interaction is between the HOMO of the diene and the LUMO of the dienophile. libretexts.org The electron-withdrawing ester groups on this compound make it an electron-poor dienophile. This dictates that it will react most readily with electron-rich dienes, which possess electron-donating groups that raise the energy of their HOMO. The regioselectivity is determined by the alignment of the orbitals that results in the most favorable energetic interaction, often predictable by examining the coefficients of the frontier molecular orbitals on the reacting atoms.

Steric Effects: The two bulky phenyl groups attached to the double bond of this compound introduce significant steric hindrance. This steric bulk can influence which face of the dienophile is attacked by the diene (diastereoselectivity) and can also affect the endo/exo selectivity of the reaction. researchgate.net The endo rule, which is often favored due to secondary orbital interactions, predicts that the substituents on the dienophile will point towards the newly forming double bond in the product. wikipedia.org However, severe steric repulsion can override this electronic preference, leading to the formation of the thermodynamically more stable exo product. libretexts.org In some cases, electronic effects are found to be the predominant factor controlling the reaction's ease, with steric effects being significant but less critical. rsc.org

Exploration of Other Cycloaddition Modes

Beyond the well-established [4+2] Diels-Alder reactions, the electron-deficient double bond in this compound makes it a potential substrate for other modes of cycloaddition.

[3+2] Cycloaddition: This type of reaction involves a three-atom component (a 1,3-dipole) reacting with a two-atom component (a dipolarophile). Given its electron-deficient nature, this compound can act as an excellent dipolarophile. For example, it can react with 1,3-dipoles such as diazomethanes or nitrones. researchgate.net The reaction of electron-deficient alkenes with diazomethanes can lead to the formation of pyrazolines, which may subsequently lose nitrogen gas to yield cyclopropane (B1198618) derivatives. researchgate.net The mechanism of these reactions can also be either concerted or stepwise.

[2+2] Cycloaddition: The formation of four-membered rings via [2+2] cycloaddition is another possibility. Thermally, these reactions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes but can occur with specific substrates like ketenes or under photochemical conditions. libretexts.orgresearchgate.net The reaction of this compound in a photochemical [2+2] cycloaddition would involve the absorption of light to promote an electron to an excited state, changing the orbital symmetry requirements and allowing the reaction to proceed.

Ene Reaction: This reaction is related to cycloaddition and involves an alkene with an allylic hydrogen (the "ene") reacting with an electrophilic double or triple bond (the "enophile"). libretexts.org While this compound itself does not have the required allylic hydrogen to act as the ene component, its electrophilic double bond makes it a potential enophile, capable of reacting with suitable ene partners.

Catalytic Transformations of this compound

Transition Metal-Catalyzed Processes (e.g., Palladium, Copper, Rhodium, Iron Systems)

The carbon-carbon double bond in this compound is susceptible to a variety of transformations catalyzed by transition metals. These catalysts offer unique reaction pathways not accessible under thermal or photochemical conditions, often proceeding with high efficiency and selectivity.

Palladium-Catalyzed Processes: Palladium catalysts are exceptionally versatile in C-C and C-heteroatom bond formation. youtube.com Potential transformations for this compound could include Heck-type reactions, where it couples with organic halides, or various alkene difunctionalization reactions. nih.govnih.gov For instance, palladium-catalyzed three-component couplings could potentially incorporate the alkene moiety of this compound between two other reactants. researchgate.net Hydrosilylation, the addition of a Si-H bond across the double bond, is another reaction that can be effectively catalyzed by palladium complexes. researchgate.net

Copper-Catalyzed Processes: Copper catalysts, being abundant and less toxic, are increasingly used in organic synthesis. researchgate.net Copper-hydride catalyzed reactions, for example, could lead to the reduction or hydrofunctionalization of the double bond. chemrxiv.org Copper is also known to catalyze various C-C coupling reactions and borofunctionalizations of unsaturated systems, which could be applied to this compound to introduce boryl groups, versatile intermediates for further synthesis. nih.govnih.gov

Rhodium-Catalyzed Processes: Rhodium catalysts are particularly well-known for their ability to catalyze cyclopropanation reactions using diazo compounds as carbene precursors. researchgate.net this compound could serve as the alkene component in such a reaction. epa.gov Additionally, rhodium is effective in catalyzing C-H activation and functionalization, which could potentially occur at the phenyl groups of the molecule, as well as various annulation and multicomponent reactions. nih.govresearchgate.netnih.gov

Iron-Catalyzed Processes: Iron is an attractive catalyst due to its low cost and low toxicity. Iron complexes can catalyze a broad range of reactions, including cycloadditions, cross-coupling, and hydrofunctionalization reactions like hydroboration and hydromagnesiation. nih.govharvard.edudntb.gov.ua Iron catalysts are also effective in transformations involving diazo compounds. researchgate.net A three-component dicarbofunctionalization of the alkene in this compound, using an alkyl halide and a Grignard reagent, represents a plausible iron-catalyzed transformation. nih.gov

Transition MetalPotential Catalytic TransformationExample Reaction Type
Palladium (Pd) Cross-coupling, difunctionalization, hydrosilylation. nih.govnih.govresearchgate.netHeck reaction, carboamination. researchgate.net
Copper (Cu) Hydrofunctionalization, C-C coupling, borofunctionalization. chemrxiv.orgnih.govConjugate addition, protoboration.
Rhodium (Rh) Cyclopropanation, C-H activation, annulation. researchgate.netnih.govnih.govCarbene transfer from diazo compounds.
Iron (Fe) Hydrofunctionalization, dicarbofunctionalization, cycloaddition. harvard.edunih.govHydroboration, radical cascade cyclization.

Limited Publicly Available Data on the Reaction Chemistry of this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific reaction chemistry of this compound is scarce. The available information is insufficient to provide a thorough and informative article based on the requested outline.

While general principles of organic chemistry suggest potential reactivity for this compound, specific experimental data on its oxidative and reductive transformations, carbon-carbon bond-forming reactions, organocatalytic and biocatalytic modifications, as well as its photochemical and electrochemical behavior, are not readily found in the public domain.

Much of the available information pertains to a structurally related but distinct compound, 2,3-dimethyl-2,3-diphenylbutane. This saturated analogue is primarily documented as a radical initiator in polymerization reactions. However, the presence of the electron-withdrawing ester groups and the carbon-carbon double bond in this compound would confer significantly different chemical properties and reactivity, making direct comparisons inappropriate.

Without specific studies on this compound, any attempt to detail its reaction chemistry under the specified headings would be speculative and would not meet the required standards of scientific accuracy. Further experimental research is needed to elucidate the transformational pathways of this particular chemical compound.

Mechanistic Investigations and Theoretical Studies of Dimethyl 2,3 Diphenylbut 2 Enedioate Chemistry

Experimental Elucidation of Reaction Mechanisms

Experimental studies are fundamental to understanding how chemical reactions proceed. For Dimethyl 2,3-diphenylbut-2-enedioate, this would involve reacting the compound under various conditions and meticulously observing the outcomes to deduce the step-by-step pathway from reactants to products.

Kinetic Studies and Reaction Profiling

Kinetic studies would be essential to determine the rate of reactions involving this compound. This is typically achieved by monitoring the concentration of the reactant or a product over time using techniques such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC). By varying parameters like temperature, pressure, and reactant concentrations, researchers could determine the reaction order, rate constants, and the activation energy. This data is crucial for developing a rate law that mathematically describes the reaction's speed and its dependence on the concentration of each reactant.

Hypothetical Data for a Kinetic Study:

ExperimentInitial [Compound] (mol/L)Initial [Reagent] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.201.5 x 10⁻⁴

This is an illustrative data table showing how results from kinetic experiments would be presented to determine reaction order.

Identification and Characterization of Reaction Intermediates

Many reactions proceed through short-lived, high-energy species known as intermediates. Identifying these transient molecules is key to confirming a proposed reaction mechanism. For reactions of this compound, researchers might use specialized techniques such as low-temperature spectroscopy (matrix isolation) to trap and study intermediates. Other methods include isotopic labeling, where an atom is replaced by its isotope (e.g., ¹²C with ¹³C) to track its path through the reaction, and crossover experiments to detect the exchange of fragments between molecules.

Computational Chemistry and Quantum Mechanical Analysis

Theoretical and computational methods provide insight into molecular structures, properties, and reaction pathways that are difficult or impossible to observe experimentally.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. A DFT study on this compound would involve calculating properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. These calculations help predict the molecule's reactivity, stability, and the most likely sites for nucleophilic or electrophilic attack.

Exploration of Conformational Landscapes and Energy Minima

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. A computational exploration of the conformational landscape of this compound would identify the different possible shapes the molecule can adopt. By calculating the potential energy of each conformation, researchers can identify the most stable, low-energy structures (energy minima). This is critical as the reactivity and physical properties of a molecule are often dictated by its most stable conformation.

Theoretical Modeling of Transition States and Activation Barriers

A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transition from reactants to products. Theoretical modeling can be used to locate the precise geometry of a transition state for a reaction involving this compound. Once the structures of the reactants, products, and the transition state are known, the activation barrier (the energy difference between the reactants and the transition state) can be calculated. This theoretical activation energy is a key predictor of the reaction rate and can be compared with experimental values derived from kinetic studies.

Application of Frontier Molecular Orbital Theory to Reactivity Predictions

Detailed Frontier Molecular Orbital (FMO) analysis, including calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound, is not available in published research. Such an analysis would be crucial for predicting the compound's reactivity in pericyclic reactions (like cycloadditions) and its behavior as an electrophile or nucleophile. Without these specific computational data, predictions regarding its reactivity based on FMO theory cannot be substantiated with detailed findings.

Steric and Electronic Effects on Reaction Pathways and Selectivity

A quantitative analysis of the steric and electronic effects governing the reaction pathways and selectivity of this compound is not documented. The compound's structure, featuring two phenyl groups and two methyl ester groups attached to a double bond, suggests a complex interplay between these effects. The bulky phenyl groups would exert significant steric hindrance, potentially directing the approach of reagents. Concurrently, the phenyl groups and electron-withdrawing ester groups would electronically influence the double bond, affecting its reactivity and the stability of potential intermediates. However, without specific experimental or computational studies, any discussion on how these factors control regioselectivity or stereoselectivity in its reactions would be speculative.

Advanced Synthetic Applications and Materials Science Relevance of Dimethyl 2,3 Diphenylbut 2 Enedioate

Dimethyl 2,3-diphenylbut-2-enedioate as a Precursor for Complex Organic Architectures

As a substituted unsaturated diester, this compound possesses multiple reactive sites—namely the carbon-carbon double bond and two ester functionalities—that could theoretically allow it to serve as a building block for more complex molecules. The electron-withdrawing nature of the two methoxycarbonyl groups makes the double bond electron-deficient. This electronic property is a key consideration in its potential reactions.

Theoretically, this compound could undergo various transformations:

Hydrogenation: The central double bond could be reduced to a single bond, yielding Dimethyl 2,3-diphenylbutanedioate, a saturated diester that could serve as a precursor for different molecular scaffolds.

Functionalization of the Phenyl Rings: The two phenyl groups could undergo electrophilic aromatic substitution to introduce additional functional groups, thereby increasing molecular complexity.

Modification of Ester Groups: The methyl ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups like amides or alcohols, providing pathways to diverse derivatives.

However, specific examples of its use as a precursor for intricate, multi-step organic syntheses are not prominently featured in the surveyed literature.

Synthesis of Diverse Heterocyclic Compounds

The synthesis of heterocyclic compounds often involves cycloaddition reactions where unsaturated systems participate. youtube.commasterorganicchemistry.com The electron-deficient double bond in this compound makes it a potential candidate to act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) or as a dipolarophile in [3+2] cycloaddition reactions. youtube.commasterorganicchemistry.comnih.govresearchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): In a hypothetical Diels-Alder reaction, this compound could react with an electron-rich conjugated diene to form a six-membered ring. nih.govresearchgate.net The resulting cyclohexene (B86901) derivative would be highly substituted and could serve as an intermediate for further synthetic transformations.

[3+2] Cycloaddition: This reaction type involves a three-atom component (1,3-dipole) reacting with a two-pi-electron component (dipolarophile). This compound could react with dipoles such as azides, nitrile oxides, or diazomethane (B1218177) to form various five-membered heterocyclic rings (e.g., triazoles, isoxazoles, pyrazoles). masterorganicchemistry.com

Despite this theoretical potential, specific, documented examples of this compound being used to synthesize diverse heterocyclic compounds were not found in the search results.

Potential Contributions to Polymer Chemistry and Material Design

The application of specific organic molecules in materials science is a field of significant interest, particularly in the development of polymers with tailored properties.

As a Monomer or Building Block for Specialty Polymers

For a molecule to act as a monomer, it typically needs at least two reactive sites to allow for chain propagation. This compound's structure, featuring a reactive double bond, suggests it could potentially undergo addition polymerization. However, the steric hindrance from the two bulky phenyl groups and the two ester groups might significantly impede the polymerization process.

An alternative approach could involve its use in polycondensation or cycloaddition polymerization. For instance, the Diels-Alder reaction can be employed to form polymers when bifunctional dienes and dienophiles are used. researchgate.net If a derivative of this compound were created with additional reactive groups, it could potentially be integrated into a polymer backbone. For example, porous polyphenylene structures have been synthesized via Diels-Alder cycloaddition polymerization, demonstrating the utility of this reaction in creating robust materials. researchgate.net

It is important to note that searches for the polymerization of this compound did not yield specific examples. Instead, information was found for a similarly named but structurally distinct compound, 2,3-dimethyl-2,3-diphenylbutane, which is used as a radical initiator for polymer crosslinking rather than as a monomer.

Role as a Ligand in Coordination Chemistry

In coordination chemistry, ligands are molecules or ions that bond to a central metal atom or ion. This compound possesses potential coordination sites. The oxygen atoms of the carbonyl groups in the esters have lone pairs of electrons that could coordinate to a metal center. This could lead to the formation of various metal complexes, potentially acting as a bidentate ligand. The pi-system of the central double bond could also, in principle, interact with a metal center.

The specific geometry and electronic properties of the resulting metal-organic frameworks or coordination polymers would depend on the metal ion used and the coordination mode of the ligand. Such materials can have applications in catalysis, gas storage, and sensing. However, there is no specific information in the provided search results documenting the use of this compound as a ligand in coordination chemistry.

Advanced Analytical Methodologies in Dimethyl 2,3 Diphenylbut 2 Enedioate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigationsnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of Dimethyl 2,3-diphenylbut-2-enedioate. It provides detailed information about the chemical environment of each nucleus, enabling the unambiguous confirmation of the compound's connectivity and stereochemistry.

Multi-dimensional NMR Techniques (e.g., 1D, 2D NMR)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary structural confirmation. For this compound, the ¹H NMR spectrum would characteristically show signals for the methyl protons of the two ester groups and the aromatic protons of the two phenyl rings. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would reveal distinct signals for the methyl carbons, the sp² carbons of the central double bond, the aromatic carbons, and the carbonyl carbons of the ester groups.

Two-dimensional (2D) NMR techniques are employed to resolve complex spectral overlaps and establish through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, although for this specific molecule with its distinct proton environments, long-range couplings might be more informative.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated carbons in the phenyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Methyl (-OCH₃)~3.7~52Carbonyl Carbon (C=O)
Phenyl (Ar-H)~7.2 - 7.5~128 - 135Olefinic Carbons, Other Aromatic Carbons
Olefinic (=C-Ph)N/A (Quaternary)~130 - 140Phenyl Carbons, Carbonyl Carbon
Carbonyl (-C=O)N/A (Quaternary)~165 - 170Methyl Protons

Dynamic NMR for Conformational and Exchange Processes

Dynamic NMR (DNMR) is a powerful technique for studying time-dependent phenomena such as conformational changes and chemical exchange. In this compound, rotation around the single bonds connecting the phenyl groups to the central double bond can be restricted. This restricted rotation can lead to different stable conformations (atropisomers), which may interconvert at a rate that is on the NMR timescale.

By acquiring NMR spectra at variable temperatures, researchers can study these dynamic processes. At low temperatures, the rotation may be slow enough to observe distinct signals for the non-equivalent protons of the different conformers. As the temperature is increased, the rate of interconversion increases, causing the distinct signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of these spectral changes allows for the determination of the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barrier, providing insight into the molecule's conformational stability. rsc.org

Mass Spectrometry for Molecular Characterization and Fragmentation Analysischemsrc.comguidechem.com

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound. The calculated exact mass for the molecular formula C₁₈H₁₆O₄ is 296.10486 Da. nih.gov An HRMS measurement confirming this value provides unequivocal evidence for the compound's elemental composition. nih.govguidechem.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₁₈H₁₆O₄ nih.gov
Exact Mass296.10486 Da nih.gov
Monoisotopic Mass296.10500 Da chemsrc.com

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would include the loss of a methoxy (B1213986) radical (•OCH₃) or a methoxycarbonyl radical (•COOCH₃), leading to characteristic fragment ions that can be used to piece together the molecular structure.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides definitive proof of the molecule's connectivity, configuration, and conformation.

For this compound, crystallographic analysis confirms the (E)-configuration of the central carbon-carbon double bond. nih.gov It also provides precise measurements of bond lengths, bond angles, and torsion angles. This data reveals the extent of planarity in the molecule and the relative orientation of the phenyl rings with respect to the butenedioate (B8557255) plane. Analysis of the crystal packing can reveal intermolecular interactions, such as C-H···O hydrogen bonds, which stabilize the crystal lattice. researchgate.net

Table 3: Selected Crystallographic Data for Dimethyl (E)-2,3-diphenylbut-2-enedioate

ParameterValueReference
CCDC Number137237 nih.gov
StereochemistryE-configuration nih.gov
Crystal SystemMonoclinic
Space GroupP2₁/c
Intermolecular ForcesPotential C-H···O interactions researchgate.net

Spectroscopic Techniques for Reaction Monitoring (e.g., Infrared, UV-Visible)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for monitoring the progress of chemical reactions in real-time.

Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrational frequencies of functional groups within a molecule. In the synthesis of this compound (for example, from the reaction of dimethyl acetylenedicarboxylate (B1228247) and a phenyl-containing precursor), one could monitor the disappearance of the characteristic alkyne (C≡C) stretch of the starting material and the simultaneous appearance of key product peaks. These include the strong carbonyl (C=O) stretch of the ester groups (typically around 1720 cm⁻¹) and the alkene (C=C) stretch (around 1630 cm⁻¹). scielo.org.za

Table 4: Characteristic Infrared Absorption Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C-H (Aromatic)Stretch3100 - 3000
C-H (Alkyl -CH₃)Stretch3000 - 2850
C=O (Ester)Stretch1750 - 1715
C=C (Alkene)Stretch1680 - 1620
C-O (Ester)Stretch1300 - 1000

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of this compound, which includes the two phenyl rings and the central double bond, gives rise to strong absorption in the UV region. The formation of this chromophore during a reaction can be monitored by observing the increase in absorbance at its characteristic λ(max). This provides a quantitative measure of product formation over time, allowing for the study of reaction kinetics. scielo.org.zaresearchgate.net

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